molecular formula C17H14N2O4 B4963054 8-[2-(2-nitrophenoxy)ethoxy]quinoline

8-[2-(2-nitrophenoxy)ethoxy]quinoline

Cat. No. B4963054
M. Wt: 310.30 g/mol
InChI Key: KAGWSESTFMRGSM-UHFFFAOYSA-N
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Description

8-[2-(2-nitrophenoxy)ethoxy]quinoline, also known as NPEQ, is a quinoline derivative that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 8-[2-(2-nitrophenoxy)ethoxy]quinoline is not fully understood. However, studies suggest that it may work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
8-[2-(2-nitrophenoxy)ethoxy]quinoline has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication. Additionally, 8-[2-(2-nitrophenoxy)ethoxy]quinoline has been shown to induce apoptosis, which is a form of programmed cell death that is important for maintaining cellular homeostasis.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[2-(2-nitrophenoxy)ethoxy]quinoline in lab experiments is its potential therapeutic applications. Additionally, 8-[2-(2-nitrophenoxy)ethoxy]quinoline is relatively easy to synthesize and purify, making it a cost-effective compound to work with. However, one limitation of using 8-[2-(2-nitrophenoxy)ethoxy]quinoline in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for 8-[2-(2-nitrophenoxy)ethoxy]quinoline research. One area of future research could focus on optimizing the synthesis method of 8-[2-(2-nitrophenoxy)ethoxy]quinoline to improve its yield and purity. Additionally, future research could focus on elucidating the mechanism of action of 8-[2-(2-nitrophenoxy)ethoxy]quinoline to better understand how it works at the molecular level. Furthermore, future research could focus on developing 8-[2-(2-nitrophenoxy)ethoxy]quinoline derivatives with improved solubility and bioavailability for use in drug development. Finally, future research could focus on studying the potential applications of 8-[2-(2-nitrophenoxy)ethoxy]quinoline in other disease areas, such as neurological disorders.

Synthesis Methods

The synthesis of 8-[2-(2-nitrophenoxy)ethoxy]quinoline involves the reaction of 8-hydroxyquinoline with 2-(2-nitrophenoxy)ethanol in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 8-[2-(2-nitrophenoxy)ethoxy]quinoline.

Scientific Research Applications

8-[2-(2-nitrophenoxy)ethoxy]quinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 8-[2-(2-nitrophenoxy)ethoxy]quinoline has been shown to possess antitumor properties, making it a potential candidate for cancer treatment. Furthermore, 8-[2-(2-nitrophenoxy)ethoxy]quinoline has been studied for its antiviral properties, particularly against the HIV virus.

properties

IUPAC Name

8-[2-(2-nitrophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-19(21)14-7-1-2-8-15(14)22-11-12-23-16-9-3-5-13-6-4-10-18-17(13)16/h1-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGWSESTFMRGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6494951

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